(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (CDU-NHC-01)3-(4-Methyl-2,6-bis(®-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate involves multiple steps, including the formation of the cyclohepta[d]thiazol-3-ium core and the subsequent introduction of the 4-methyl-2,6-bis(®-1-phenylethyl)phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(CDU-NHC-01)3-(4-Methyl-2,6-bis(®-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
(CDU-NHC-01)3-(4-Methyl-2,6-bis(®-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of (CDU-NHC-01)3-(4-Methyl-2,6-bis(®-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(CDU-NHC-02): A similar compound with slight variations in the substituent groups, leading to different chemical and biological properties.
(CDU-NHC-03): Another related compound with modifications in the cyclohepta[d]thiazol-3-ium core, affecting its reactivity and applications.
Uniqueness
Its combination of aliphatic and aromatic components, along with the tetrafluoroborate counterion, makes it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C31H34BF4NS |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
3-[4-methyl-2,6-bis[(1R)-1-phenylethyl]phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H34NS.BF4/c1-22-19-27(23(2)25-13-7-4-8-14-25)31(28(20-22)24(3)26-15-9-5-10-16-26)32-21-33-30-18-12-6-11-17-29(30)32;2-1(3,4)5/h4-5,7-10,13-16,19-21,23-24H,6,11-12,17-18H2,1-3H3;/q+1;-1/t23-,24-;/m1./s1 |
InChI Key |
STENNHOOXWBIMX-BNUOYOMZSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)[C@H](C)C2=CC=CC=C2)[N+]3=CSC4=C3CCCCC4)[C@H](C)C5=CC=CC=C5 |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)[N+]3=CSC4=C3CCCCC4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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